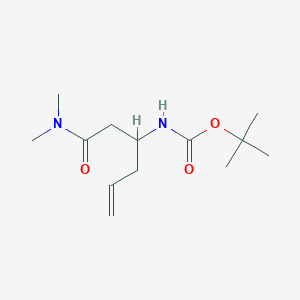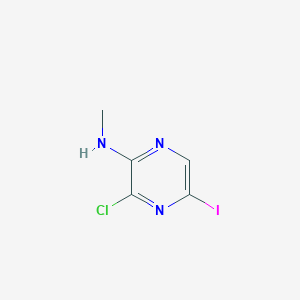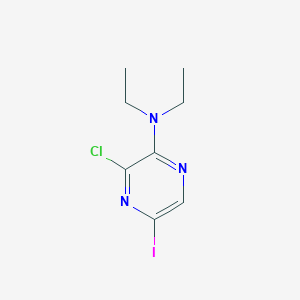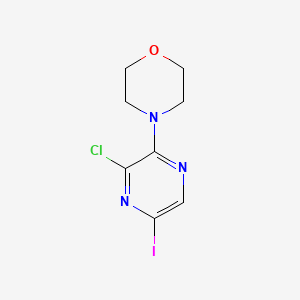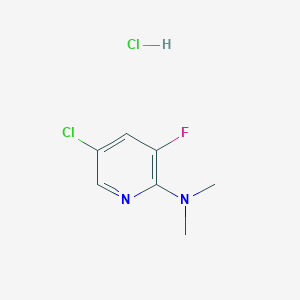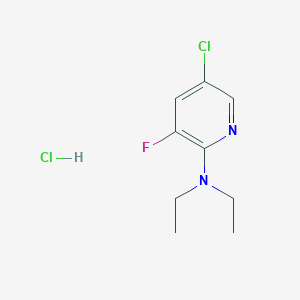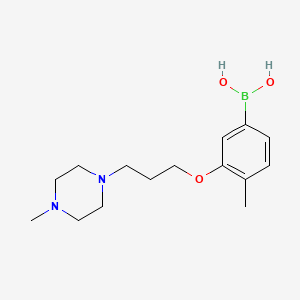
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid” is a type of boronic acid, which are organic compounds that are important in organic synthesis . This compound is a reactant that has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene .
Synthesis Analysis
Boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, can be synthesized through various methods. One common method is the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid” can be represented by the linear formula: C10H12ClFO3 . The molecular weight of this compound is 234.65 .Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, are often used as reactants in various chemical reactions. For instance, they can participate in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid” is a solid compound . Its melting point is between 242-247 °C .Applications De Recherche Scientifique
Sensing Applications
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.
Biological Labelling and Protein Manipulation
The boronic acid moiety of this compound allows for selective binding to diols, which is a common functional group in biological molecules. This property is exploited in biological labelling and protein manipulation, where it can be used to modify proteins or to attach probes for imaging and diagnostic purposes .
Therapeutic Development
Boronic acids, including (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid , show promise in the development of therapeutics. Their ability to form stable complexes with various biomolecules can be harnessed to create new drugs, particularly those targeting enzymatic pathways or metabolic processes .
Separation Technologies
In analytical chemistry, separation technologies benefit from the use of boronic acids. They can be incorporated into chromatographic methods to separate complex mixtures based on the affinity of different components to the boronic acid functional group .
Electrophoresis of Glycated Molecules
The compound is also used in the electrophoresis of glycated molecules. Its interaction with sugars allows for the separation and analysis of glycated proteins and lipids, which is important in the study of diseases such as diabetes .
Material Science
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid: is used in material science, particularly in the creation of polymers and microparticles. These materials have applications in analytical methods and controlled release systems, such as insulin delivery devices .
Mécanisme D'action
Orientations Futures
The use of boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, in organic synthesis is a well-established field with many potential future directions. For instance, new methods for the synthesis of boronic acids could be developed, or new reactions involving boronic acids could be discovered. Additionally, boronic acids could find new applications in the synthesis of pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
[3-chloro-4-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c11-8-6-7(10(13)14)2-3-9(8)15-5-1-4-12/h2-3,6,13-14H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFOXUDKAZOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)


